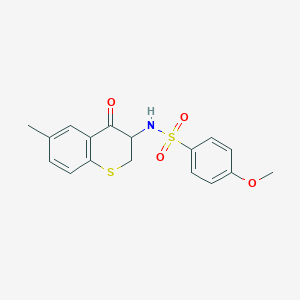

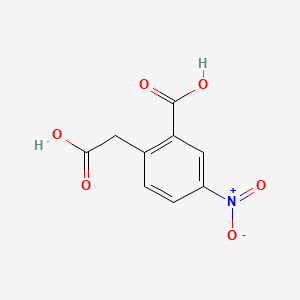

4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-methoxy-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been studied extensively for their roles as chemosensors, enzyme inhibitors, and potential antiproliferative agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable sulfonamide precursors with various electrophiles or nucleophiles to introduce the desired functional groups. For example, the synthesis of N-substituted benzenesulfonamides as enzyme inhibitors involves structure-activity relationship (SAR) studies to optimize the inhibitory activity . Similarly, Schiff base derivatives of benzenesulfonamides are synthesized through the reaction of sulfonamide with aldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, N-(3-methoxybenzoyl)benzenesulfonamide, was determined by X-ray diffraction, revealing the dihedral angles between benzene rings and the presence of hydrogen bonds . These structural analyses are crucial for understanding the conformation and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. Schiff bases, for example, exhibit tautomerism, which can lead to photochromic and thermochromic properties . The reactivity of these compounds is also influenced by their ability to form hydrogen bonds and other non-covalent interactions, as seen in the crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties by altering the compound's polarity and intermolecular forces. Spectroscopic studies provide insights into the electronic properties of these compounds, such as charge distribution and potential for intramolecular charge transfer, which are relevant for their function as chemosensors . Additionally, theoretical investigations, including DFT calculations, can predict various properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are essential for understanding the behavior of these molecules .

科学的研究の応用

Gastroprotective Properties

Sulfonamide derivatives, such as ebrotidine, have been studied for their gastroprotective properties. These compounds are recognized for their unique ability to enhance mucosal repair and maintain mucosal integrity without relying on endogenous prostaglandin generation. Their mechanism includes the enhancement of mucus gel protective qualities, promotion of mucin macromolecular assembly, and modulation of cell cycle progression during ulcer healing, suggesting potential applications in the treatment of ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Impact of Organic Filters

The environmental effects of organic UV filters, including various benzophenone derivatives, have been the subject of research due to their ubiquity in water sources and potential implications for the ecosystem. These studies highlight the persistence of such compounds in the environment and their potential bioaccumulation in aquatic species, posing risks to the food chain and coral reefs (Schneider & Lim, 2019).

Antioxidant Properties of Chromones

Chromones and their derivatives, structurally related to sulfonamide compounds through their bioactivity, have been explored for their antioxidant potential. These compounds are found in various natural sources and are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The radical scavenging activity of chromones is linked to their structural features, such as the presence of double bonds and hydroxyl groups, indicating their relevance in preventing or inhibiting cell impairment and diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Pharmacological Properties of Osthole

Osthole, a compound related to the broader family of benzenesulfonamide derivatives, demonstrates a range of pharmacological actions including neuroprotective, osteogenic, and immunomodulatory effects. Its applications in alternative medicine are supported by in vitro and in vivo studies, showcasing the compound's potential as a multitarget drug. The mechanisms underlying these effects suggest interactions with cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, although further research is needed to fully understand these pathways (Zhang, Leung, Cheung, & Chan, 2015).

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Similar compounds have been reported to possess significant antibacterial activity with respect to both gram-positive and gram-negative species .

特性

IUPAC Name |

4-methoxy-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-11-3-8-16-14(9-11)17(19)15(10-23-16)18-24(20,21)13-6-4-12(22-2)5-7-13/h3-9,15,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRAZWWCGDSBSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC(C2=O)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)